ジダンシル-L-リシン

概要

説明

Didansyl-L-lysine, also known as DLL, is a synthetic peptide derived from the amino acid lysine. It is commonly used in the development of novel drugs, as well as in scientific research. DLL is a versatile molecule that can be used to study a variety of biological processes, from protein-protein interactions to cell signaling pathways.

科学的研究の応用

化学的性質

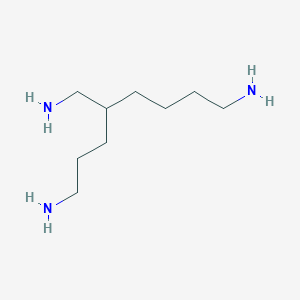

ジダンシル-L-リシンは、分子式がC30H36N4O6S2、分子量が612.76の化学化合物です . これは、-20°Cで保管されます .

動物飼料業界における用途

ジダンシル-L-リシンの構成要素であるL-リシンは、動物の成長に不可欠な必須アミノ酸です . これは、数十億ドル規模の動物飼料業界の一部であり、最も急速に成長しているアミノ酸セグメントを表しています .

化粧品における用途

L-リシンは、皮膚の健康に有益な効果があるため、化粧品に使用されています。 これは、皮膚の弾力性と強度を維持するために不可欠なコラーゲンの合成を促進することが知られています .

疾患予防における用途

L-リシンは、狭心症の克服において、動脈をきれいにするための重要な要素として、また癌の予防にも使用されます . これは、十分なカルシウムの吸収に重要であり、したがって骨の健康を維持するために重要です .

抗体産生における用途

L-リシンは、筋肉の不可欠な構成要素であり、抗体産生にも役割を果たしています . これにより、ワクチンやその他の免疫療法の開発において貴重な資源となります。

工業生産における用途

L-リシンは、コリネバクテリウム・グルタミカム、ブレビバクテリウム・フラバム、ブレビバクテリウム・ラクトファーメンタム、コリネバクテリウム・リリウム、ブレビバクテリウム・ディバリカツム、および大腸菌などのさまざまな種を使用して工業的に生産されます . 世界中で年間220万トン以上のリシン塩が生産されています

Safety and Hazards

作用機序

Target of Action

Didansyl-L-lysine is a derivative of the essential amino acid L-lysine . The primary target of L-lysine in the body is the proteins of the herpes simplex virus, which are rich in L-arginine . .

Mode of Action

It’s known that l-lysine competes with l-arginine, which is required by the herpes simplex virus for replication

Biochemical Pathways

L-lysine, the parent compound of Didansyl-L-lysine, is involved in several biochemical pathways. It is synthesized from L-aspartic acid via the diaminopimelic acid (DAP) pathway in most bacteria . The DAP pathway involves several enzymes, including aspartate kinase and dihydrodipicolinate synthase . .

Result of Action

L-lysine, the parent compound, has putative anti-herpes simplex virus activity

Action Environment

It’s known that the dansyl group in didansyl-l-lysine is fluorescent under uv light, which could potentially be influenced by environmental factors .

生化学分析

Biochemical Properties

The specific biochemical properties of Didansyl-L-lysine are not well-documented in the literature. It is known that lysine, a component of Didansyl-L-lysine, plays a crucial role in various biochemical reactions. Lysine is an essential amino acid involved in protein synthesis, and it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context within the cell .

Cellular Effects

The specific cellular effects of Didansyl-L-lysine are not well-documented. Lysine, a component of Didansyl-L-lysine, has been shown to have significant effects on various types of cells and cellular processes. For example, lysine has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that lysine can undergo various post-translational modifications, such as acetylation, which can influence its interactions with other biomolecules and its overall function .

Temporal Effects in Laboratory Settings

It is known that lysine and its derivatives can have varying effects over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Didansyl-L-lysine dosage in animal models are not well-documented. Lysine, a component of Didansyl-L-lysine, has been studied in various animal models. For example, studies have shown that the effects of lysine supplementation can vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

Didansyl-L-lysine is likely involved in the metabolic pathways of lysine, given that it is a derivative of this amino acid. Lysine metabolism involves various enzymes and cofactors, and it can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that lysine and its derivatives can interact with various transporters and binding proteins, which can influence their localization or accumulation .

Subcellular Localization

Lysine and its derivatives can be directed to specific compartments or organelles within the cell through various targeting signals or post-translational modifications .

特性

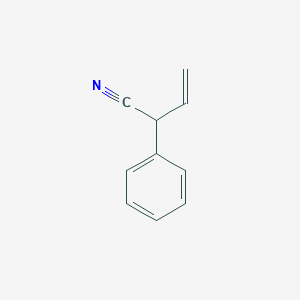

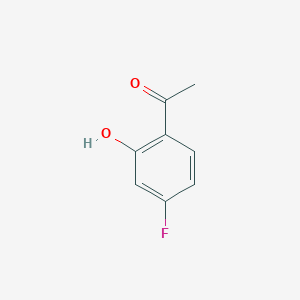

IUPAC Name |

(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAZYTPTPLUAPK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431769 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263-03-2 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

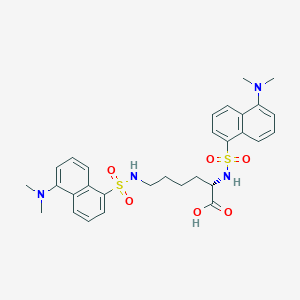

Q1: What makes Didansyl-L-lysine suitable for molecular imprinting applications?

A: Didansyl-L-lysine is utilized as a template molecule in molecular imprinting due to its structural features. [, ] The presence of two dansyl groups provides fluorescence, enabling sensitive detection and quantification of binding events. [, ] Additionally, the molecule possesses various functional groups, including amine and carboxylic acid moieties, capable of interacting with functional monomers during the imprinting process. [, ] This interaction allows for the creation of specific recognition cavities within the imprinted polymer matrix.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)